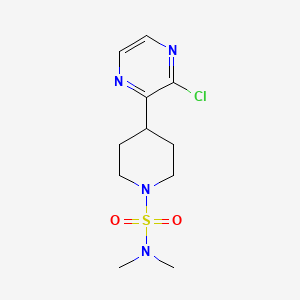

4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

説明

特性

IUPAC Name |

4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-9(4-8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIRNQCHCLOFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

生化学分析

Biochemical Properties

4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause significant adverse effects, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s effects in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and potential therapeutic applications.

生物活性

4-(3-Chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, a chlorinated pyrazine moiety, and a sulfonamide functional group, exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against both bacterial and fungal strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Neuroactive Effects : There is evidence suggesting that piperidine derivatives may interact with neurotransmitter systems, potentially influencing neuropharmacological outcomes.

Antimicrobial Activity

A study investigated the in vitro activity of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be between 6 to 42 µM, with some derivatives showing lower cytotoxicity in HepG2 cells compared to standard treatments .

Anticancer Research

In a comparative study of piperidine derivatives, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity. For instance, one derivative showed better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells than the reference drug bleomycin . This suggests that the unique structure of this compound may enhance its pharmacological profile.

Neuropharmacological Implications

Research has indicated that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, which are crucial in the progression of neurodegenerative diseases such as Alzheimer's. Compounds with piperidine groups have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-chloropyrazin-2-yl)-1-(3-methylpiperidin-4-ylidene) hydrazine | Contains hydrazine linkage | Anticancer properties |

| N-(3-chloropyrazin-2-yl)piperidine | Lacks dimethyl substitution on piperidine | Antibacterial activity |

| 4-(3-chloro-pyrazinyl)-N,N-dimethylpiperazine | Contains piperazine instead of piperidine | Potential neuroactive effects |

The uniqueness of this compound lies in its specific combination of chlorinated pyrazine and sulfonamide functionalities along with the dimethyl substitution on the piperidine ring, which may enhance its pharmacological profile compared to its analogs .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Piperidine/Piperazine-Based Sulfonamides

4-(4-Phenylpiperazin-1-yl)pyridine-3-sulfonamide Derivatives

- Example: Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (Compound 15) .

- Comparison: Structural Differences: Replaces the piperidine ring in the target compound with a piperazine ring linked to a phenyl group. The pyrazine moiety is absent, substituted by a pyridine ring. Functional Impact: Piperazine derivatives often exhibit enhanced solubility due to nitrogen-rich rings, but the phenyl group may increase lipophilicity compared to the dimethylsulfonamide group in the target compound. Synthesis: Both compounds use sulfonamide intermediates, but Compound 15 employs a dithioiminocarbonate coupling step, whereas the target compound’s synthesis (based on analogs) involves reductive amination or direct sulfonylation .

4-((3-Chloro-4-methylphenyl)sulfonamido)methyl-N,N-dimethylpiperidine-1-sulfonamide

- CAS 2034375-82-9 : Molecular Formula: C₁₅H₂₄ClN₃O₄S₂ (MW: 410.0 g/mol). Key Differences: Incorporates a 3-chloro-4-methylphenylsulfonamido methyl group instead of the 3-chloropyrazine ring.

Heterocyclic Hybrid Sulfonamides

Sulfonamide-Triazine Hybrids

- Example: 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 9) . Structural Differences: Uses a triazine core instead of pyrazine, with a pyridine-linked sulfonamide. However, pyrazines (as in the target compound) may offer better metabolic stability due to reduced susceptibility to nucleophilic attack .

4-((3-Chloropyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

- CAS 1448033-30-4 :

- Molecular Formula : C₁₂H₁₇ClN₄O₃S (MW: 332.8 g/mol).

- Key Differences : Substitutes pyrazine with a chloropyridine ring connected via an ether linkage.

- Functional Impact : The ether bond increases flexibility but may reduce binding affinity compared to the direct sulfonamide-pyrazine linkage in the target compound.

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Selected Sulfonamides

準備方法

General Synthetic Strategy

The synthesis of 4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves:

- Formation of the piperidine ring substituted with a sulfonamide group.

- Introduction of the N,N-dimethyl functionality on the sulfonamide nitrogen.

- Coupling of the piperidine sulfonamide intermediate with a 3-chloropyrazin-2-yl moiety.

This process requires careful control of reaction conditions such as temperature, solvent, and stoichiometry to optimize yield and purity. Purification is commonly achieved by chromatographic techniques.

Stepwise Synthetic Route

Synthesis of N,N-dimethylpiperidine-1-sulfonamide intermediate:

- Starting from piperidine, the nitrogen is sulfonylated using a sulfonyl chloride reagent.

- The sulfonamide nitrogen is then methylated to introduce the N,N-dimethyl groups.

- Literature reports suggest sulfonamide formation involves reaction with sulfonyl chlorides in dichloromethane at room temperature over several hours, followed by purification through recrystallization or chromatography.

Preparation of 3-chloropyrazin-2-yl halide or suitable coupling partner:

- The chloropyrazine ring is synthesized or procured with a leaving group (e.g., halide) at the 2-position for nucleophilic substitution.

- This heterocyclic system is stable and can be functionalized via standard aromatic substitution reactions.

-

- The piperidine sulfonamide intermediate is reacted with the 3-chloropyrazin-2-yl moiety under nucleophilic substitution conditions.

- Typically, the piperidine nitrogen or a suitable activated position on the piperidine ring attacks the chloropyrazine electrophile.

- Reaction conditions often involve polar aprotic solvents, controlled temperature, and may require a base to facilitate substitution.

Reaction Conditions and Optimization

- Solvent: Dichloromethane is commonly used for sulfonylation steps due to its ability to dissolve both organic reagents and sulfonyl chlorides.

- Temperature: Ambient temperature (20–30 °C) is sufficient for sulfonamide formation; elevated temperatures may be required for coupling.

- Time: Reaction times range from 2 to 6 hours for sulfonamide formation; coupling reactions may require longer periods depending on reactivity.

- Purification: Washing with water to remove inorganic salts, followed by recrystallization from ethanol-water mixtures or chromatography.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Sulfonylation of piperidine | Piperidine + sulfonyl chloride | Dichloromethane | 25–30 °C | 2–6 hours | 75–85 | Stirring at room temperature |

| 2 | N-Methylation | Methylating agent (e.g., methyl iodide) | Dichloromethane or DMF | Ambient to 50 °C | 3–5 hours | 70–80 | Controlled stoichiometry |

| 3 | Coupling with chloropyrazine | Piperidine sulfonamide + 3-chloropyrazin-2-yl halide | Polar aprotic solvent (e.g., DMF) | 50–80 °C | 6–12 hours | 60–75 | Base may be required |

| 4 | Purification | Chromatography or recrystallization | Ethanol-water | Ambient | — | — | Yields depend on purity |

Research Findings and Analytical Characterization

The synthesized compound has been characterized by:

- 1H NMR and 13C NMR: Confirming the chemical shifts corresponding to the piperidine ring protons, methyl groups on sulfonamide nitrogen, and aromatic protons of the chloropyrazine ring.

- IR spectroscopy: Showing characteristic sulfonamide S=O stretching vibrations (~1150–1350 cm⁻¹) and N-H stretches.

- Mass spectrometry: Molecular ion peak consistent with the molecular weight of 304.8 g/mol.

- Chromatographic purity: High-performance liquid chromatography (HPLC) confirms purity >95% after purification.

The synthesis yields are generally moderate to good, with optimization focusing on minimizing side reactions such as over-alkylation or hydrolysis of sulfonyl intermediates.

Q & A

Q. What are the key synthetic pathways for 4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 3-chloropyrazine derivatives with piperidine precursors, followed by sulfonamide formation. For example:

- Step 1 : Reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using NaBH3CN and NH4OAc in EtOH/NH3/MeOH at 50°C to generate the piperidine intermediate .

- Step 2 : Sulfonylation with dimethylsulfamoyl chloride under anhydrous conditions (e.g., MeCN, N-methylimidazole) to form the sulfonamide linkage. Solvent choice (e.g., DMF) and temperature control (30–50°C) are critical for yield optimization .

- Monitoring : Use TLC or HPLC to track intermediates, ensuring >95% purity .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns on the pyrazine and piperidine rings (e.g., δ ~8.5 ppm for pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C12H17ClN4O2S) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this sulfonamide derivative?

- Target Identification : Use docking software (e.g., AutoDock Vina) to screen against kinases or GPCRs, leveraging the sulfonamide group’s affinity for polar binding pockets .

- Validation : Compare docking scores with structurally similar compounds (e.g., JAK1 inhibitors like PF-04965842) to prioritize experimental assays .

- Limitations : Address false positives by integrating molecular dynamics simulations to assess binding stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Dose-Response Profiling : Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .

- Off-Target Screening : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .

- Mechanistic Studies : Combine SPR (surface plasmon resonance) for binding kinetics with cellular assays (e.g., Western blotting for pathway activation) .

Q. How does substituent variation on the pyrazine ring influence the compound’s physicochemical and pharmacological properties?

- Structure-Activity Relationship (SAR) : Replace the 3-chloro group with cyano or methoxy groups to modulate lipophilicity (logP) and solubility (e.g., LogD7.4 via shake-flask method) .

- Impact on Bioavailability : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. For example, electron-withdrawing groups (e.g., -Cl) may enhance metabolic resistance .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C, monitoring degradation via UPLC-MS .

- Plasma Stability : Incubate in rat/human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

Methodological Considerations

Q. How to design a robust in vivo efficacy study for this compound in disease models?

- Model Selection : Use adjuvant-induced arthritis (AIA) in rats for inflammatory diseases, with endpoints like paw swelling and cytokine levels (IL-6, TNF-α) .

- Dosing Regimen : Optimize bioavailability via PK/PD modeling (e.g., non-compartmental analysis of AUC and Cmax) .

- Control Groups : Include a reference inhibitor (e.g., tofacitinib for JAK targets) to benchmark efficacy .

Q. What are best practices for scaling up synthesis without compromising yield or purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。